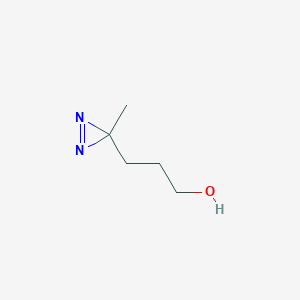

3-(3-Metil-3H-diazirin-3-il)propan-1-ol

Descripción general

Descripción

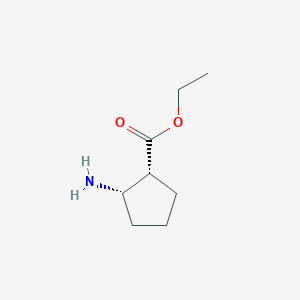

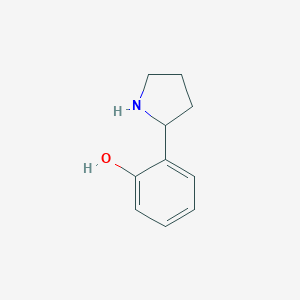

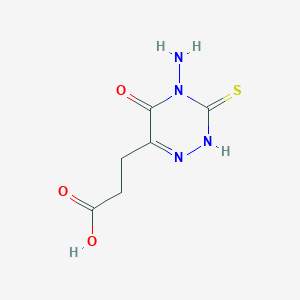

3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol is a chemical compound known for its unique structure and reactivity. It contains a diazirine ring, which is a three-membered ring with two nitrogen atoms and one carbon atom. This compound is often used in scientific research due to its ability to form highly reactive carbene intermediates upon exposure to UV light, making it valuable for photo-crosslinking applications .

Aplicaciones Científicas De Investigación

3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol is widely used in scientific research due to its photo-crosslinking properties. Applications include:

Chemistry: Used to study reaction mechanisms and intermediate species.

Biology: Employed in protein labeling and studying protein-protein interactions.

Medicine: Utilized in drug discovery to identify binding sites and molecular targets.

Industry: Applied in the development of new materials and surface modifications.

Mecanismo De Acción

Target of Action

Similar diazirine compounds are commonly used in biochemical research as photo-crosslinking agents . They can be appended to a ligand or pharmacophore, allowing for UV light-induced covalent modification of a biological target .

Mode of Action

The mode of action of 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol involves the formation of a covalent bond with its target upon exposure to UV light . The diazirine group in the compound forms a reactive carbene species when irradiated with UV light. This carbene can then insert into C-H, N-H, and O-H bonds of nearby molecules, creating a covalent link .

Biochemical Pathways

The exact biochemical pathways affected by 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol are dependent on the specific biological target to which it is bound. As a photo-crosslinking agent, it can be used to study a variety of biochemical processes by irreversibly binding to and trapping interacting proteins or other biomolecules .

Pharmacokinetics

Its lipophilicity (Log Po/w) is estimated to be 1.6 (iLOGP), indicating moderate lipophilicity, which could influence its absorption and distribution .

Result of Action

The result of the action of 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol is the formation of a covalent bond with its target molecule. This can result in the permanent modification of the target, which can be useful for studying protein-protein interactions, protein conformational changes, and other dynamic processes in biochemistry .

Análisis Bioquímico

Biochemical Properties

It is known that diazirines, a class of compounds to which 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol belongs, are often used as photoaffinity labels in the study of biological systems . They can be incorporated into a biomolecule of interest and used to probe protein-protein interactions .

Cellular Effects

Diazirines are often used as photoaffinity labels in biological research, suggesting that they can interact with various cellular components .

Molecular Mechanism

These carbenes can form covalent bonds with nearby molecules, making diazirines useful for studying molecular interactions .

Temporal Effects in Laboratory Settings

It is known that diazirines are thermally stable but can be activated by UV light .

Metabolic Pathways

Diazirines can be metabolically incorporated into biomolecules, suggesting that they may interact with various enzymes and cofactors .

Transport and Distribution

Diazirines can be incorporated into biomolecules, suggesting that they may be transported and distributed similarly to these molecules .

Subcellular Localization

Given that diazirines can be incorporated into biomolecules, it is likely that the subcellular localization of 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol would depend on the biomolecule into which it is incorporated .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-(3-Methyl-3H-diazirin-3-yl)propanoic acid with a reducing agent to yield the desired alcohol . The reaction conditions often require careful control of temperature and pH to ensure the stability of the diazirine ring.

Industrial Production Methods

While specific industrial production methods for 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent yield and purity of the compound .

Análisis De Reacciones Químicas

Types of Reactions

3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol undergoes various chemical reactions, including:

Photoactivation: Upon exposure to UV light, the diazirine ring forms a highly reactive carbene intermediate.

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Substitution: The diazirine ring can participate in substitution reactions, where the carbene intermediate reacts with nearby molecules.

Common Reagents and Conditions

UV Light: Used for photoactivation to generate carbene intermediates.

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Solvents: Common solvents include chloroform, ethyl acetate, and methanol.

Major Products

Carbene Intermediates: Formed during photoactivation, which can further react with biomolecules.

Oxidized Products: Such as aldehydes and carboxylic acids from oxidation reactions.

Comparación Con Compuestos Similares

Similar Compounds

3-(3-Methyl-3H-diazirin-3-yl)propan-1-amine: Similar structure but with an amine group instead of an alcohol.

3-(3-Methyl-3H-diazirin-3-yl)propanoic acid: Contains a carboxylic acid group instead of an alcohol.

2-[3-[(Prop-2-yn-1-yloxy)methyl]-3H-diazirin-3-yl]ethan-1-ol: Another diazirine compound with different substituents.

Uniqueness

3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol is unique due to its combination of a diazirine ring and an alcohol group, providing versatility in chemical reactions and applications. Its ability to form reactive carbene intermediates upon UV activation makes it particularly valuable for photo-crosslinking studies .

Propiedades

IUPAC Name |

3-(3-methyldiazirin-3-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c1-5(6-7-5)3-2-4-8/h8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJJQQKQBBXUDCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=N1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the major products of the thermal decomposition of 3-(3-Methyldiazirin-3-yl)propan-1-ol?

A1: When heated in solution, 3-(3-Methyldiazirin-3-yl)propan-1-ol (also known as 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol) undergoes a unimolecular reaction. The primary product is the alkene 4-penten-1-ol (MeCH2CH2CH2OH), formed through the loss of nitrogen and rearrangement of the carbene intermediate. [] Interestingly, unlike its carboxylic acid counterpart, this compound does not yield products resulting from intramolecular cyclization with the hydroxyl group. []

Q2: How does the thermolysis rate of 3-(3-Methyldiazirin-3-yl)propan-1-ol compare to other diazirines?

A2: The research indicates that the thermolysis of 3-(3-Methyldiazirin-3-yl)propan-1-ol follows first-order kinetics. The activation energy for this process was determined to be 31.80 ± 1.21 kcal mol–1. [] This data, combined with previous studies on diazirine thermolysis, supports a mechanism involving an initial ring-opening to form a transient intermediate. This intermediate can then either release nitrogen to yield the carbene or undergo isomerization to a diazo compound. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-[1,1'-Biphenyl]-4-methanamine](/img/structure/B171103.png)

![4-[4-(Dimethylamino)phenyl]benzaldehyde](/img/structure/B171118.png)